N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a morpholine ring, a benzoxazine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with N-allylmorpholine in ethanol at room temperature . The aza-Michael reaction of primary amines with N-allylmorpholine under these conditions leads to the formation of morpholine derivatives.
Industrial Production Methods
Industrial production of this compound may involve cobalt-catalyzed aminocarbonylation of thiols in batch and flow processes . This method optimizes reaction parameters to achieve high yields while minimizing competing reactions such as the formation of disulfides and ureas.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also participate in radical scavenging mechanisms, where it neutralizes free radicals through hydrogen atom transfer or single-electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)-2,4-dinitroaniline: Shares the morpholine and benzoxazine core but differs in functional groups.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring but has different substituents and applications.
Uniqueness
N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H21N3O4 |
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Molecular Weight |
319.36 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C16H21N3O4/c20-15-11-23-14-3-2-12(10-13(14)18-15)16(21)17-4-1-5-19-6-8-22-9-7-19/h2-3,10H,1,4-9,11H2,(H,17,21)(H,18,20) |
InChI Key |
CKYXEOQQBFGALW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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